

# A Comparative Guide to RIPK2 Kinase Inhibitors: WEHI-345 vs. GSK583

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## Compound of Interest

Compound Name: WEHI-345

Cat. No.: B611805

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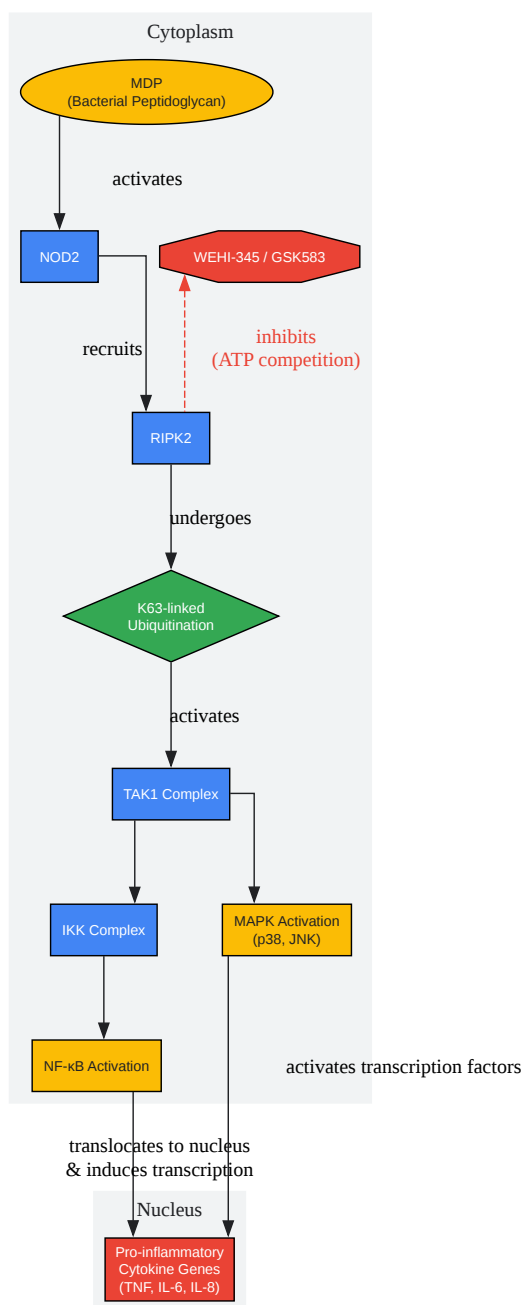
For Researchers, Scientists, and Drug Development Professionals

Receptor-Interacting Protein Kinase 2 (RIPK2) has emerged as a critical mediator in the innate immune system, making it a compelling target for therapeutic intervention in a host of inflammatory and autoimmune diseases.<sup>[1][2][3]</sup> As a key signaling partner for the intracellular pattern recognition receptors NOD1 and NOD2, RIPK2 activation triggers downstream pathways, including NF- $\kappa$ B and MAPK, leading to the production of pro-inflammatory cytokines.<sup>[1][2][4][5]</sup> This guide provides a detailed, data-supported comparison of two prominent small-molecule inhibitors of RIPK2: **WEHI-345** and GSK583.

## Mechanism of Action and Signaling Pathway

Both **WEHI-345** and GSK583 are ATP-competitive inhibitors, targeting the kinase domain of RIPK2 to prevent its autophosphorylation, a crucial step for its activation.<sup>[3][5][6]</sup> By inhibiting RIPK2 kinase activity, these compounds effectively block or delay the downstream signaling cascade initiated by NOD1 and NOD2 activation. This ultimately prevents the ubiquitination of RIPK2 and the subsequent activation of transcription factors like NF- $\kappa$ B, which are responsible for expressing inflammatory genes.<sup>[2][7][8]</sup>

The diagram below illustrates the canonical NOD2-RIPK2 signaling pathway and the point of intervention for these inhibitors.



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**Figure 1.** RIPK2 Signaling Pathway and Point of Inhibition.

## Comparative Performance Data

The following tables summarize the quantitative data available for **WEHI-345** and GSK583, highlighting key differences in potency and cellular activity.

Table 1: Biochemical Potency and Binding Affinity

Parameter	WEHI-345	GSK583	Reference(s)
Target	Human RIPK2	Human RIPK2	[9],[10]
IC <sub>50</sub> (Biochemical)	130 nM	5 nM	[9],[10]
K <sub>d</sub> (Binding Affinity)	46 nM	Not Reported	[9],[11]

IC<sub>50</sub>: Half-maximal inhibitory concentration. K<sub>d</sub>: Dissociation constant.

Table 2: Cellular Activity and Potency

Assay	WEHI-345	GSK583	Reference(s)
Cell Type(s)	BMDMs, THP-1, Raw 264.7	Human Monocytes, HEK293, Human/Rat Whole Blood	[9],[7],[10],[12]
Stimulant	Muramyl Dipeptide (MDP)	Muramyl Dipeptide (MDP)	[9],[10]
Cellular IC <sub>50</sub> / EC <sub>50</sub>	Not Reported	8 nM (TNF $\alpha$ , Monocytes)18 nM (IL-8, HEK293)237 nM (TNF $\alpha$ , Human Whole Blood)	[6],[12],[5]
Observed Effect	Delays NF- $\kappa$ B activation; blocks TNF & IL-6 mRNA	Potently inhibits TNF $\alpha$ , IL-6, and IL-8 secretion	[7],[6],[8]

BMDM: Bone Marrow-Derived Macrophage.

Table 3: Kinase Selectivity Profile

Compound	Panel Size	Key Off-Targets (>90% inhibition @ 1μM)	Comments	Reference(s)
WEHI-345	92-95 kinases	KIT, RET, PDGFRβ, SRC	Selective over RIPK1, RIPK4, RIPK5 (Kd >10 μM)	[9],[5]
GSK583	~300 kinases	BRK, Aurora A (some inhibition)	Highly selective; complete inhibition of NOD1/2 signaling at 1μM with little effect on TLR or cytokine receptor pathways.	[6],[10]

## Summary of Key Differences

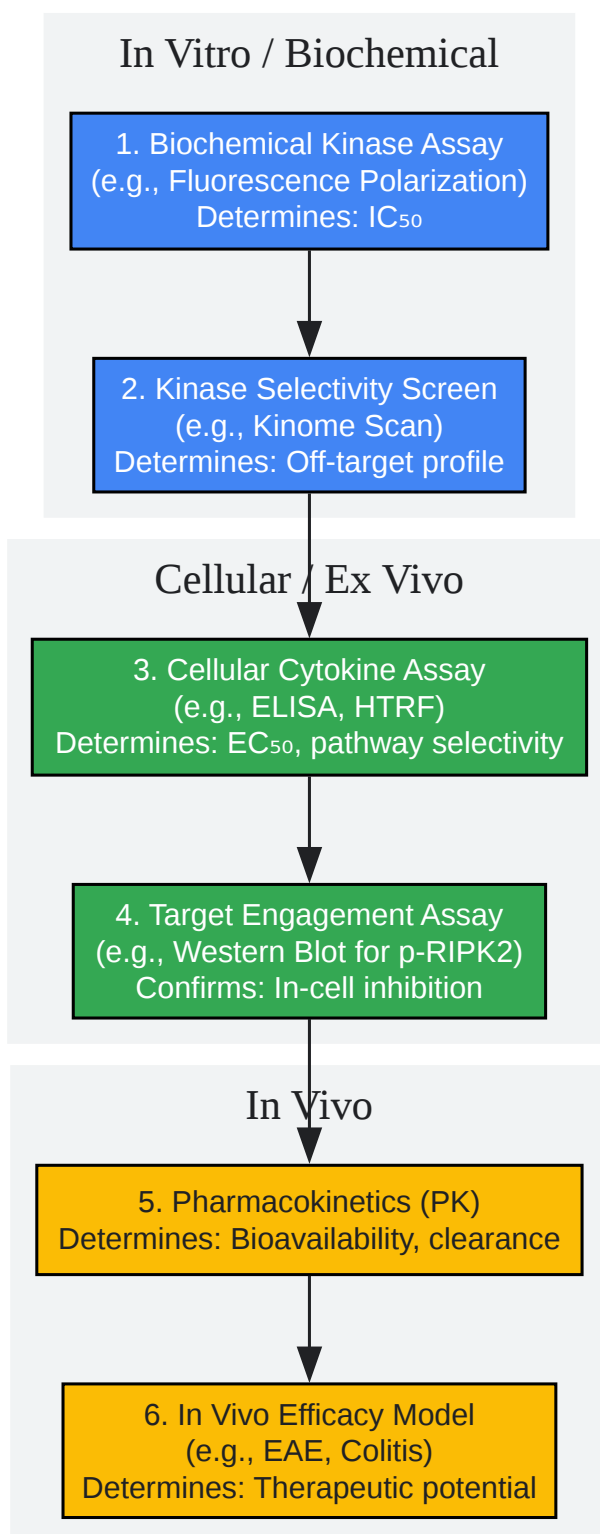
GSK583 demonstrates significantly higher biochemical potency (IC<sub>50</sub> of 5 nM) compared to **WEHI-345** (IC<sub>50</sub> of 130 nM).[9][10] This translates to potent activity in cellular assays, where GSK583 inhibits cytokine production in the low nanomolar range.[6][12] While **WEHI-345** effectively prevents cytokine production, its mechanism is described as delaying NF-κB activation rather than achieving a complete and immediate blockade.[1][6][8]

In terms of selectivity, GSK583 has been profiled against a larger panel of kinases and appears to be highly selective.[6] **WEHI-345** is also highly selective for RIPK2 over other RIPK family members but does show activity against a few other kinases at a 1 μM concentration.[5][9]

A critical consideration for drug development is off-target liabilities. GSK583, despite its excellent potency and selectivity, is known to inhibit the hERG ion channel and is a substrate for CYP3A4, which has precluded its further clinical development.[6][10] **WEHI-345** has been used successfully as a tool compound in preclinical in vivo models, where it was shown to ameliorate experimental autoimmune encephalomyelitis (EAE) in mice.[9][11]

## Experimental Methodologies

The evaluation of these inhibitors relies on a standardized workflow of biochemical and cellular assays. The diagram below outlines a typical screening and characterization cascade.



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- To cite this document: BenchChem. [A Comparative Guide to RIPK2 Kinase Inhibitors: WEHI-345 vs. GSK583]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611805#comparing-wehi-345-to-other-ripk2-inhibitors-like-gsk583]

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